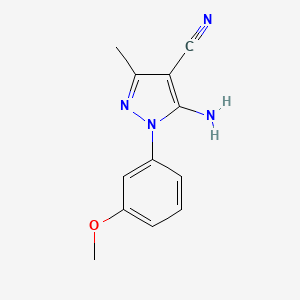

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-8-11(7-13)12(14)16(15-8)9-4-3-5-10(6-9)17-2/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGCTIKOICUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Overview

-

- Aryl hydrazine derivative (e.g., 3-methoxyphenylhydrazine)

- (Ethoxymethylene)malononitrile

-

- Solvent: Absolute ethanol or trifluoroethanol

- Atmosphere: Nitrogen to avoid oxidation

- Temperature: Reflux (typically 4 hours)

- Workup: Column chromatography purification

-

- Exclusive formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile

- No formation of 3-amino regioisomers or uncyclized hydrazides

Detailed Experimental Procedure

Preparation of 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

While specific literature examples focus on 4-methoxyphenyl derivatives, the method is directly applicable to 3-methoxyphenyl analogues with minor adjustments.

- Step 1: Dissolve 1.2 mmol of 3-methoxyphenylhydrazine hydrochloride in 2 mL of absolute ethanol.

- Step 2: Neutralize the hydrochloride salt with 1.0 mmol of triethylamine at 0°C.

- Step 3: Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the stirred solution.

- Step 4: Reflux the mixture under nitrogen atmosphere for approximately 4 hours.

- Step 5: Cool the reaction mixture, dilute with ethyl acetate, wash with water, dry over sodium sulfate, and evaporate solvent.

- Step 6: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Yields and Purity

- Yields for similar 4-methoxyphenyl derivatives range around 68% under these conditions.

- The product is characterized by NMR (1H, 13C), MS, and IR spectroscopy to confirm structure and purity.

Mechanistic Insights and Regioselectivity

- The reaction proceeds via nucleophilic addition of the aryl hydrazine to the electrophilic ethoxymethylene group of malononitrile.

- Cyclization occurs selectively at the 5-position to form the 5-amino pyrazole ring.

- The regioselectivity is attributed to the electronic and steric effects of substituents on the aryl hydrazine and the reaction conditions.

- No competing formation of 3-amino regioisomers or hydrazide by-products has been observed in reported studies.

Comparative Data Table for 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitrile Synthesis

| Aryl Hydrazine Derivative | Reaction Time (hours) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Phenylhydrazine (C6H5) | 0.5 | Ethanol | 84 | Fastest reaction |

| 4-Fluorophenylhydrazine hydrochloride | 4 | Ethanol | 47 | Requires neutralization step |

| Pentafluorophenylhydrazine | 4 | Ethanol | 63 | Moderate yield |

| 4-(Trifluoromethyl)phenylhydrazine | 4 | Ethanol | 67 | Good yield |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 4 | Ethanol | 47 | Lower yield |

| 4-Methoxyphenylhydrazine hydrochloride | 4 | Ethanol | 68 | Relevant to methoxyphenyl analogues |

Note: The 3-methoxyphenyl derivative is expected to behave similarly to the 4-methoxyphenyl analogue in terms of yield and reaction conditions.

Alternative and Green Synthesis Approaches

- Recent research has explored mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanoparticles as catalysts at room temperature, enabling environmentally friendly and solvent-free conditions.

- This method involves three-component reactions of azo-linked aldehydes, malononitrile, and aryl hydrazines, which may be adapted for methoxyphenyl derivatives.

- Advantages include milder conditions, shorter reaction times, and potential for catalyst recyclability.

Summary of Key Research Findings

- The Michael-type addition and cyclization of aryl hydrazines with (ethoxymethylene)malononitrile is a robust and selective route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

- The reaction tolerates various aryl substituents, including methoxy groups, with good yields and regioselectivity.

- Neutralization of hydrazine hydrochloride salts is necessary for optimal reactivity.

- Purification by column chromatography yields analytically pure compounds characterized by NMR and MS.

- Emerging green chemistry methods offer promising alternatives for sustainable synthesis.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution and condensation reactions:

Mechanistic Insight :

The amino group’s lone pair facilitates nucleophilic attacks on electrophilic reagents. For example, in acylation, the amino group reacts with acetic anhydride to form a stable amide bond, preserving the pyrazole ring’s integrity .

Carbonitrile Group Reactivity

The carbonitrile moiety undergoes hydrolysis, cyclization, and nucleophilic additions:

Key Observation :

Hydrolysis to the carboxamide is favored under acidic conditions due to protonation of the nitrile, enhancing electrophilicity. Cyclization with hydrazine forms fused heterocycles, leveraging the carbonitrile’s electron-withdrawing nature to stabilize intermediates .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl substituent directs electrophilic attacks to specific positions:

Regioselectivity :

The methoxy group’s ortho/para-directing effect positions electrophiles at the 4- and 6-positions of the phenyl ring. Steric hindrance from the pyrazole ring limits substitution at the ortho position .

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs to construct complex heterocycles:

Advantage :

MCRs exploit the amino and carbonitrile groups’ bifunctional reactivity, enabling rapid assembly of polycyclic frameworks under solvent-free or mechanochemical conditions .

Oxidation and Reduction

Controlled redox reactions modify the pyrazole core:

Challenges :

Over-oxidation of the amino group can lead to decomposition, necessitating careful stoichiometric control .

Comparative Reactivity with Analogues

Mechanistic Pathways

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit specific cancer cell lines, showcasing their potential as novel anticancer agents. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

Pesticide Development

In agricultural research, compounds like this compound are being explored as potential pesticide agents. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects. Research has shown that such compounds can be synthesized to target pests specifically while minimizing environmental impact .

Material Science

Polymer Chemistry

The unique properties of pyrazole derivatives make them suitable for applications in polymer chemistry. They can serve as monomers or additives in the synthesis of advanced materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the overall performance of the resulting materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at Position 1

The aryl/alkyl group at position 1 significantly alters physicochemical and biological properties. Key analogs include:

Key Trends :

- Halogenated aryl groups (e.g., F, Cl) increase molecular weight and lipophilicity, enhancing membrane permeability .

- Methoxy groups improve solubility and modulate electronic effects for reactivity in coupling reactions .

- Aliphatic substituents (e.g., hydroxyethyl) reduce aromatic interactions but improve water solubility .

Comparison of Yields :

Physicochemical Properties

Notable Findings:

- Fluorine substitution increases metabolic stability compared to methoxy groups .

Biological Activity

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the condensation of β-ketonitriles with hydrazines, leading to the formation of various aminopyrazoles. The method is noted for its efficiency and versatility in producing compounds suitable for drug development .

Structural Characteristics

The crystal structure of related compounds has been analyzed, revealing key interactions that may influence biological activity. For instance, the presence of a methoxy group on the phenyl ring can enhance lipophilicity and improve binding interactions with biological targets .

Crystal Data Overview

| Property | Value |

|---|---|

| Chemical Formula | C10H10N4O |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Cell Dimensions | a = 3.9608 Å, b = 24.104 Å, c = 11.1762 Å |

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. For example, one derivative showed an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent activity against various cancer cell lines .

Mechanism of Action

The compound interacts with the colchicine binding site on tubulin, as evidenced by molecular docking studies. This interaction leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, with an IC50 value of approximately 0.283 mM . This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of aminopyrazole derivatives in preclinical models:

- Study on Cancer Cell Lines : A derivative was tested against a panel of tumor cell lines and exhibited selective cytotoxicity with minimal effects on normal cells.

- Inflammation Model : In vivo studies showed that treatment with this compound significantly reduced microglial activation in animal models of neuroinflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield 5-amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with high efficiency?

- Methodological Answer : A one-pot synthesis involving refluxing (ethoxymethylene)malononitrile with 3-methoxyphenyl hydrazine in ethanol under acidic conditions achieves yields of 75–85% . Optimization includes controlling reaction temperature (70–80°C) and solvent polarity to favor cyclization. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures >95% purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy group at 3-position, cyano at 4-position) and confirms aromatic proton environments .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 255) and fragmentation patterns .

- Single-Crystal X-ray Diffraction : Resolves absolute configuration and bond angles, as demonstrated for analogous pyrazole-carbonitriles .

Q. What intermediates are critical in synthesizing 5-amino-pyrazole derivatives?

- Methodological Answer : Key intermediates include:

- 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride : Generated via cyclization and oxidation steps .

- Enolate intermediates : Formed during keto-enol tautomerism, directing regioselectivity in pyrazole ring closure .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be systematically addressed?

- Methodological Answer :

- Mechanistic Analysis : Probe transition states (e.g., enolate vs. azo intermediates) using kinetic isotope effects (KIEs) or deuterium labeling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, while fluorinated alcohols enhance selectivity via hydrogen-bonding interactions .

- Substituent Tuning : Electron-withdrawing groups at the 4-position reduce steric hindrance, favoring one isomer pathway .

Q. What factors influence isomer ratios in pyrazole derivatives, and how can they be controlled?

- Methodological Answer :

- Steric and Electronic Effects : Bulky substituents at the 4-position (e.g., methyl vs. methoxy) alter isomer distribution by 15–30% .

- Reaction Temperature : Higher temperatures (>90°C) favor thermodynamically stable isomers, while lower temperatures (<50°C) trap kinetic products .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) modulate electron density at reactive sites, shifting isomer ratios .

Q. What computational tools predict the reactivity of 5-amino-pyrazole-carbonitriles in agrochemical applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Maps frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, identifying degradation-prone regions .

- Docking Studies : Predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) for activity optimization .

Q. How should researchers resolve contradictions in reported bioactivities of structurally similar pyrazoles?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. chloro) and test against standardized assays (e.g., MIC for antifungal activity) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with enhanced herbicidal activity) .

- Crystallographic Overlays : Compare ligand-binding modes in target proteins to explain divergent activities .

Q. What strategies ensure the stability of 5-amino-pyrazole derivatives under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (>150°C for most derivatives) .

- Light Sensitivity Tests : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Hygroscopicity Screening : Use desiccants (e.g., silica gel) for moisture-sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.